(3-Methoxyphenyl)(phenyl)methanol
Description
Structure
2D Structure
Properties
IUPAC Name |
(3-methoxyphenyl)-phenylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-16-13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h2-10,14-15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFPWTCZBHLWHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization Techniques for 3 Methoxyphenyl Phenyl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms. For (3-Methoxyphenyl)(phenyl)methanol, both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced 2D-NMR techniques, are employed to map its molecular architecture.
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis
The ¹H-NMR spectrum of this compound provides a distinct fingerprint of its proton environments. In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as the solvent, the spectrum exhibits characteristic signals corresponding to the aromatic, methoxy (B1213986), and carbinol protons.
The aromatic protons of both the phenyl and 3-methoxyphenyl (B12655295) rings resonate in the downfield region, typically between δ 6.79 and 7.41 ppm. d-nb.info These signals often appear as complex multiplets due to spin-spin coupling between adjacent protons. d-nb.info Specifically, the protons on the unsubstituted phenyl ring often appear as a multiplet, while the protons on the methoxyphenyl ring show a more defined pattern reflecting their substitution. d-nb.inforsc.org
A sharp singlet for the methoxy group (–OCH₃) protons is consistently observed further upfield, typically around δ 3.79–3.81 ppm. d-nb.inforsc.org The benzylic proton (–CHOH–), a key structural marker, gives rise to a singlet at approximately δ 5.82 ppm. d-nb.info The hydroxyl proton (–OH) signal can be observed as a broad singlet, and its chemical shift can vary depending on concentration and temperature; in one study, it appeared at δ 1.92 ppm. d-nb.info
Table 1: ¹H-NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Reference |
|---|---|---|---|---|
| 7.41–7.23 | m | 6H | Ar-H | d-nb.info |
| 6.97–6.94 | m | 2H | Ar-H | d-nb.info |
| 6.83–6.79 | m | 1H | Ar-H | d-nb.info |
| 5.82 | s | 1H | CHOH | d-nb.info |
| 3.79 | s | 3H | OCH₃ | d-nb.info |
| 1.92 | s | 1H | OH | d-nb.info |
m = multiplet, s = singlet
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis
Complementing the ¹H-NMR data, the ¹³C-NMR spectrum provides crucial information about the carbon framework of this compound. The spectrum displays distinct signals for each unique carbon atom in the molecule.
The aromatic carbons resonate in the range of approximately δ 112.1 to 159.7 ppm. rsc.org The carbon atom of the methoxy group (–OCH₃) typically appears around δ 55.2 ppm. rsc.org The benzylic carbon (–CHOH–) shows a characteristic signal at about δ 76.1 ppm. rsc.org The quaternary carbons, including the one attached to the methoxy group (C-3 of the methoxyphenyl ring) and the ipso-carbons of both aromatic rings, also exhibit distinct chemical shifts. Specifically, the carbon attached to the methoxy group resonates at approximately δ 159.7 ppm, while the ipso-carbons of the two rings appear at around δ 145.4 and 143.6 ppm. rsc.org
Table 2: ¹³C-NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) (ppm) | Assignment | Reference |
|---|---|---|
| 159.7 | Ar-C (C-OCH₃) | rsc.org |
| 145.4 | Ar-C (ipso) | rsc.org |
| 143.6 | Ar-C (ipso) | rsc.org |
| 129.5 | Ar-CH | rsc.org |
| 128.5 | Ar-CH | rsc.org |
| 127.6 | Ar-CH | rsc.org |
| 126.5 | Ar-CH | rsc.org |
| 118.9 | Ar-CH | rsc.org |
| 112.9 | Ar-CH | rsc.org |
| 112.1 | Ar-CH | rsc.org |
| 76.1 | CHOH | rsc.org |
| 55.2 | OCH₃ | rsc.org |
Advanced 2D-NMR Techniques (e.g., COSY, HMQC, HMBC)
While specific 2D-NMR data for this compound is not extensively detailed in the provided search results, the application of techniques such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) is standard practice for the complete structural assignment of such molecules. rsc.org
COSY experiments would establish the correlations between coupled protons, for instance, confirming the connectivity of adjacent protons within the aromatic rings.
HMQC (or its more modern equivalent, HSQC) would reveal one-bond correlations between protons and their directly attached carbons, allowing for the unambiguous assignment of protonated carbons.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation patterns of this compound, further confirming its structure.
Electron Ionization Mass Spectrometry (EI-MS)
Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)
ESI-HRMS is a soft ionization technique that provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. For this compound, ESI-HRMS analysis would typically show the protonated molecule [M+H]⁺. The high-resolution data allows for the calculation of the exact mass, which can be compared to the theoretical mass to confirm the molecular formula. For instance, in the analysis of a related compound, the calculated mass for C₁₉H₂₅NO₃S [M+H]⁺ was 348.1628, with the found mass being 348.1624, demonstrating the high accuracy of this technique. rsc.org Similar precision would be expected for this compound, confirming its elemental composition as C₁₄H₁₄O₂. acs.orgnih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound and related diphenylmethanols reveals characteristic absorption bands that confirm its structure.
The most prominent feature is a broad absorption band in the region of 3100-3500 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. kcvs.cabas.bg The broadening of this peak is due to intermolecular hydrogen bonding. The presence of the methoxy group (-OCH₃) is confirmed by specific stretches. The C-O stretching vibration of the alcohol is typically observed around 1019-1022 cm⁻¹. kcvs.cabas.bg In addition, the aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ range, while the out-of-plane bending vibrations for the substituted benzene (B151609) rings are found at lower wavenumbers. kcvs.ca For this compound specifically, ¹H NMR data confirms the presence of the methoxy group protons with a singlet peak around 3.79-3.81 ppm. d-nb.inforsc.org
Detailed findings from IR analysis of related compounds are presented below:
| Functional Group | Wavenumber (cm⁻¹) | Compound |
| O-H Stretch (Alcohol) | ~3337 - 3443 | Diphenylmethanol (B121723), Cyclohexyl(3,5-dimethoxyphenyl)methanol bas.bgrsc.org |
| Aromatic C-H Stretch | ~3028 - 3061 | Diphenylmethanol bas.bg |
| C-O Stretch (Ether) | ~1064 | Cyclohexyl(3,5-dimethoxyphenyl)methanol rsc.org |
| C-O Stretch (Alcohol) | ~1019 | Diphenylmethanol bas.bg |
| Aromatic C=C Bending | ~1598 - 1605 | (S)-1-(m-Tolyl)ethanol, (S)-1-(p-Tolyl)ethanol rsc.org |
X-ray Diffraction (XRD) Analysis for Crystalline Derivatives
Key crystallographic data for derivatives are summarized in the table below:
| Compound Derivative | Crystal System | Space Group | Key Structural Features | Reference |
| (2,4-Dihydroxy-6-methoxyphenyl)(3,5-dihydroxyphenyl)methanone monohydrate | Monoclinic | P21/c | Dihedral angle between rings: 59.13 (7)°; Stabilized by O-H···O hydrogen bonds | iucr.org |
| 2-(2-Hydroxy-3-methoxyphenyl)-4,5-diphenyl-1H-imidazole | Tetragonal | P43212 | Stabilized by O-H···N, C-H···N, and C-H···O interactions | najah.edu |
| Ni(II), Cu(II), Zn(II) complexes of a (N-(3-methoxyphenyl)...) ligand | Crystalline Nature | Not specified | Nano-crystallinity observed for some complexes | dergipark.org.trresearchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (in related compounds)
UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectra of diphenylmethanol derivatives are characterized by absorption bands corresponding to π→π* transitions within the aromatic rings.
In related compounds, such as alkoxy-styryl substituted sexithiophenes, the introduction of alkoxy groups induces changes in the wavelength of the absorption maxima (λmax). researchgate.net Studies on aroylhydrazones derived from substituted benzaldehydes, including those with methoxy groups, show absorption maxima that are dependent on the substitution pattern and pH. researchgate.net For example, the UV-Vis spectrum of a complex formed between microperoxidase-8 and N-(4-methoxyphenyl) N′-hydroxyguanidine shows a distinct Soret band shift upon binding, indicating a change in the electronic environment of the heme center. researchgate.net The electronic absorption spectra of these types of compounds provide evidence for the formation of radical cations and dications during oxidation processes. researchgate.net
The table below shows UV-Vis absorption data for related compounds:
| Compound/Complex | Solvent/Conditions | λmax (nm) | Electronic Transition Type | Reference |
| MP8-Fe(III) complex with N-(4-methoxyphenyl) N′-hydroxyguanidine | PBS buffer (pH 7.4), 20% Methanol (B129727) | 405 | Soret Band (π→π) | researchgate.net |
| Aroylhydrazone with methoxy group | Methanol/water | 372 | π→π | researchgate.net |
| 2-(2-Hydroxy-3-methoxyphenyl)-4,5-diphenyl-1H-imidazole | Methanol | 368 | π→π* | najah.edu |
Thermogravimetric Analysis (TGA) for Thermal Stability (of metal complexes of derivatives)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing crucial information about its thermal stability and decomposition behavior. This technique is particularly useful for characterizing metal complexes of ligands derived from or related to this compound.
TGA studies on metal complexes with ligands containing methoxyphenyl groups reveal multi-stage decomposition patterns. dergipark.org.trresearchgate.netpsu.educsic.es The initial weight loss often corresponds to the removal of lattice or coordinated water molecules, followed by the decomposition of the organic ligand at higher temperatures, and finally the formation of a stable metal oxide residue. For example, TGA of Ni(II), Cu(II), Co(II), Mn(II), and Zn(II) complexes of a ligand derived from N-(3-methoxyphenyl)-2-[(2E)-3-phenylprop-2-enoyl]hydrazinecarboxamide showed that the major weight loss for all complexes occurred in the temperature range of 222-295 °C. dergipark.org.tr The thermal stability was found to be in the order of Zn > Mn > Co > Ni > Cu. dergipark.org.tr Similarly, analysis of oxovanadium(IV) and iron(II) Schiff base complexes with a 2-hydroxyacetophenone (B1195853) derivative showed decomposition in multiple, distinct stages. csic.es
The following table summarizes TGA findings for metal complexes of related ligands:
| Metal Complex | Temperature Range (°C) | Weight Loss Event | Reference |
| [Ni(MPH)₂Cl₂]H₂O | 222.03 - 294.60 | Major ligand decomposition | dergipark.org.tr |
| [Cu(MPH)₂Cl]Cl·H₂O | 222.03 - 294.60 | Major ligand decomposition | dergipark.org.tr |
| Oxovanadium(IV) Schiff base complex | 75 - 150 | Loss of four methyl groups | csic.es |
| Iron(II) Schiff base complex | 75 - 185 | Loss of four methyl groups | csic.es |
| Mixed ligand complexes with (2-Hydroxy-4-methoxyphenyl)(phenyl)methanone | Varies | Decomposition of coordinated water and ligands | psu.edu |
Reaction Mechanisms and Reactivity Studies of 3 Methoxyphenyl Phenyl Methanol
Mechanistic Investigations of Carbinol Formation and Transformation
The formation of (3-Methoxyphenyl)(phenyl)methanol can be achieved through several synthetic routes, with the Grignard reaction being a classic example. This involves the nucleophilic addition of a phenyl Grignard reagent (phenylmagnesium bromide) to 3-methoxybenzaldehyde (B106831). Mechanistically, the reaction proceeds through a nucleophilic attack of the carbanionic phenyl group on the electrophilic carbonyl carbon of the aldehyde.
Detailed Mechanistic Pathways for Catalytic Synthesis
While the Grignard reaction is stoichiometric, catalytic approaches to the synthesis of diarylmethanols, including this compound, are of significant interest, particularly in the context of asymmetric synthesis. One such approach involves the catalytic asymmetric reduction of the corresponding ketone, 3-methoxybenzophenone (B1367068). Chiral catalysts, often derived from transition metals complexed with chiral ligands, can facilitate the enantioselective addition of a hydride to the carbonyl group.
Another catalytic pathway is the asymmetric addition of a phenyl group to 3-methoxybenzaldehyde. This can be achieved using organometallic reagents in the presence of a chiral catalyst. The catalyst coordinates with both the aldehyde and the organometallic reagent, creating a chiral environment that directs the nucleophilic attack of the phenyl group to one face of the carbonyl, leading to the preferential formation of one enantiomer.
Analysis of Intermediate Species in Reaction Sequences
In the Grignard synthesis of this compound, the primary intermediate is the magnesium alkoxide formed after the nucleophilic addition of the phenylmagnesium bromide to 3-methoxybenzaldehyde. This intermediate is then protonated during the aqueous workup to yield the final carbinol product. While this alkoxide is a key intermediate, its direct spectroscopic observation in this specific reaction is not commonly reported in standard literature.
In catalytic reactions, the nature of the intermediates is more complex and depends on the specific catalytic cycle. For instance, in a catalytic reduction of 3-methoxybenzophenone, a catalyst-hydride complex and a catalyst-substrate complex are key intermediates. Similarly, in a catalytic arylation of 3-methoxybenzaldehyde, an intermediate where the catalyst is coordinated to the aldehyde is crucial for the subsequent enantioselective addition of the aryl group. The characterization of these transient species often requires specialized spectroscopic techniques under reaction conditions.
Influence of Reaction Parameters on Reactivity
The outcome of the synthesis of this compound is highly dependent on various reaction parameters, including the choice of solvent and the stereochemical nature of the reactants and catalysts.
Solvent Effects on Reaction Rates and Selectivity
The solvent plays a critical role in reactions leading to the formation of this compound. In the context of the Grignard reaction, the use of coordinating solvents like diethyl ether or tetrahydrofuran (B95107) (THF) is essential. These solvents solvate the magnesium center of the Grignard reagent, which is crucial for its formation and reactivity. The choice of solvent can influence the reaction rate and, in some cases, the selectivity. For instance, the polarity and coordinating ability of the solvent can affect the aggregation state of the Grignard reagent, which in turn can impact its nucleophilicity and the kinetics of the reaction.
| Solvent | Effect on Grignard Reaction |
| Diethyl Ether | Commonly used, good for Grignard reagent formation and stability. |
| Tetrahydrofuran (THF) | Stronger coordinating solvent, can increase the reactivity of the Grignard reagent. |
| Protic Solvents (e.g., water, ethanol) | Incompatible with Grignard reagents as they will protonate the reagent, quenching its reactivity. |
Stereochemical Outcomes and Asymmetric Induction
When a prochiral ketone like 3-methoxybenzophenone is reduced, or when a nucleophile adds to a prochiral aldehyde like 3-methoxybenzaldehyde, a new stereocenter is created, leading to the possibility of enantiomers. In the absence of any chiral influence, a racemic mixture (a 50:50 mixture of both enantiomers) is typically formed.
Asymmetric induction, the preferential formation of one enantiomer over the other, can be achieved by using chiral reagents, catalysts, or auxiliaries. For the synthesis of this compound, this can be accomplished through the use of a chiral reducing agent for 3-methoxybenzophenone or by employing a chiral catalyst in the addition of a phenyl group to 3-methoxybenzaldehyde. The degree of asymmetric induction is typically quantified by the enantiomeric excess (ee), which measures the excess of one enantiomer over the other. The specific chiral catalyst and reaction conditions will determine the enantiomeric excess of the resulting this compound.
Transformations Involving the Hydroxyl Group
The hydroxyl group of this compound is a key functional group that can undergo a variety of transformations, characteristic of benzylic alcohols.
One common reaction is etherification . For instance, in the presence of a base and an alkyl halide (e.g., methyl iodide), the hydroxyl group can be deprotonated to form an alkoxide, which then acts as a nucleophile to displace the halide in an SN2 reaction, a process known as the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgstudentshare.orgyoutube.comarkat-usa.org Acid-catalyzed dehydration of this compound in the presence of another alcohol can also lead to the formation of an ether. masterorganicchemistry.com
Esterification is another important transformation. The reaction of this compound with a carboxylic acid or its derivative (like an acid chloride or anhydride) in the presence of an acid catalyst results in the formation of an ester. This is known as the Fischer esterification. researchgate.netmdpi.com
The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, 3-methoxybenzophenone. A variety of oxidizing agents can be used for this purpose, with milder reagents like those used in the Swern oxidation being preferred to avoid over-oxidation. wikipedia.orgorganic-chemistry.orgyoutube.comcore.ac.uk The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile such as oxalyl chloride, followed by the addition of a hindered base like triethylamine. wikipedia.orgorganic-chemistry.orgyoutube.comcore.ac.uk
Regioselectivity and Site-Specific Reactions
Studies on complex molecules containing structural motifs similar to this compound provide insight into regioselective reactions. For instance, research on a diphosphate (B83284) prodrug of a substituted 2-phenyl-1H-quinolin-4-one, which incorporates a 3-hydroxy-5-methoxyphenyl group, demonstrated highly regioselective dephosphorylation. acs.orgresearchgate.net When this diphosphate compound was treated with methanol (B129727) under mild conditions, a facile and specific dephosphorylation occurred. acs.org
The investigation revealed that the dibenzylphosphoryl group attached to the quinolin-4-one ring undergoes decomposition significantly faster than the phosphate (B84403) group on the phenyl ring. acs.org This selectivity results in the formation of a monophosphate product where the phosphate group remains on the phenyl ring. acs.orgresearchgate.net This pronounced regioselectivity is attributed to electronic and resonance effects within the molecule, which render the phosphate on the quinolone moiety more labile. acs.org The process was carefully analyzed using LC-MS and HPLC to postulate and confirm the reaction mechanism and product structures. acs.org
| Starting Material | Reagent | Key Outcome | Major Product |
|---|---|---|---|
| Diphosphate of 2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxy-1H-quinolin-4-one | Methanol (mild conditions) | Highly regioselective dephosphorylation | Monophosphate with phosphate remaining on the phenyl ring |
The reactivity of this compound is significantly governed by steric and electronic factors, characteristic of benzhydrol-type structures. The central carbon atom bearing the hydroxyl group is sterically hindered by two bulky phenyl rings, which influences the approach of reagents.
Electronically, the methoxy (B1213986) group at the meta-position of one phenyl ring plays a crucial role. Studies on the acid-catalyzed methanolysis of various substituted benzhydrols have shown that the reaction rates correlate well with Hammett σ+ parameters. rsc.org This correlation indicates a substantial buildup of positive charge in the transition state, consistent with a unimolecular (SN1-type) rate-determining step. rsc.org The reaction proceeds through the formation of a benzhydryl carbocation.
The methoxy group, being an electron-donating group, helps to stabilize this carbocation intermediate, thereby increasing the reaction rate. Research on the synthesis of benzhydryl ethers has confirmed that electron-donating groups on the benzhydrol structure are crucial for a successful reaction, as they stabilize the carbocation intermediate. yale.edu In contrast, benzhydrols with electron-withdrawing groups, such as 4,4'-difluorobenzhydrol, were found to be unsuccessful in forming ethers under similar conditions, highlighting the critical role of electronic stabilization. yale.edu
| Benzhydrol Derivative | Substituent Type | Effect on Carbocation Intermediate | Reactivity in Etherification |
|---|---|---|---|
| 4,4'-Dimethoxybenzhydrol | Strongly Electron-Donating | High Stabilization | High |
| 4,4'-Dimethylbenzhydrol | Electron-Donating | Stabilization | High |
| Benzhydrol (unsubstituted) | Neutral | Moderate Stabilization | Low / Unsuccessful |
| 4,4'-Difluorobenzhydrol | Electron-Withdrawing | Destabilization | Unsuccessful |
Reaction Kinetics and Thermodynamic Studies
Specific kinetic and thermodynamic data for this compound are not extensively documented, but valuable insights can be drawn from studies on closely related compounds like benzyl (B1604629) alcohol and other substituted benzhydrols.
Reaction Kinetics: The kinetics of reactions involving the hydroxyl group of benzhydrols, such as acid-catalyzed methanolysis, have been shown to proceed through a unimolecular rate-determining step. rsc.org The rate of this process is highly dependent on the electronic properties of the substituents on the phenyl rings. For a series of substituted benzhydrols, the rate of methanolysis demonstrates a clear dependence on the ability of the substituent to stabilize the intermediate carbocation. rsc.org This suggests that the kinetics of similar reactions for this compound would be enhanced by the stabilizing effect of the meta-methoxy group.
Thermodynamic Studies: Thermodynamic parameters for reactions involving benzyl alcohol provide a fundamental basis for understanding the energetics of this compound. The standard enthalpy of formation for liquid benzyl alcohol has been determined to be approximately -(154.5 ± 1.7) kJ·mol⁻¹. acs.orgresearchgate.net The enthalpy of vaporization at 298.15 K is (65.75 ± 0.51) kJ·mol⁻¹, leading to a gaseous enthalpy of formation of -(88.8 ± 1.8) kJ·mol⁻¹. acs.orgresearchgate.net Chemical equilibrium studies of reactions between benzyl alcohol and tert-alkyl ethers, catalyzed by a cation exchanger, have allowed for the determination of reaction enthalpies from the temperature dependence of the equilibrium constants. acs.org These values are crucial for assessing the feasibility and energy profile of related reactions like etherification.
| Thermodynamic Parameter | State | Value |
|---|---|---|
| Standard Enthalpy of Formation (ΔfH°) | Liquid | -(154.5 ± 1.7) kJ·mol⁻¹ |
| Standard Enthalpy of Formation (ΔfH°) | Gas | -(88.8 ± 1.8) kJ·mol⁻¹ |
| Enthalpy of Vaporization (ΔvapH) at 298.15 K | N/A | (65.75 ± 0.51) kJ·mol⁻¹ |
Computational and Theoretical Studies on 3 Methoxyphenyl Phenyl Methanol
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various facets of (3-Methoxyphenyl)(phenyl)methanol and related molecules.
Quantum chemical calculations, particularly using DFT methods like the B3LYP functional, are instrumental in predicting the three-dimensional arrangement of atoms in this compound. These calculations determine optimized geometrical parameters such as bond lengths, bond angles, and dihedral angles by finding the minimum energy conformation of the molecule. openaccesspub.orgresearchgate.net
The molecular geometry of compounds like this compound is complex due to the flexible cyclohexyl and rigid phenyl groups attached to the central carbinol carbon. DFT calculations help in understanding the conformational landscape, revealing the most stable arrangements where steric hindrance is minimized and favorable through-space interactions are maximized. Theoretical calculations can show good agreement with experimental data from X-ray diffraction, though minor deviations may occur due to the fact that theoretical calculations are often performed on a single molecule in the gas phase, whereas experimental data reflects the molecule in a crystal lattice, influenced by intermolecular interactions. researchgate.netd-nb.info
Frontier molecular orbital theory (HOMO-LUMO analysis) is another critical aspect of electronic structure prediction. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap helps in understanding the charge transfer interactions occurring within the molecule. mdpi.com
DFT calculations are a powerful tool for simulating and interpreting various types of spectra, which helps in the structural confirmation of this compound.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies are often scaled by a factor to correct for anharmonicity and the limitations of the theoretical method, allowing for a more accurate comparison with experimental FT-IR and FT-Raman spectra. researchgate.net This analysis helps in the assignment of vibrational modes to specific functional groups within the molecule. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical predictions are highly valuable for assigning the signals in the experimental NMR spectra to specific protons and carbon atoms in the molecule. openaccesspub.orgmdpi.com While a full theoretical simulation for this compound is a standard computational task, experimental data provides a direct reference.
Table 1: Experimental ¹H and ¹³C NMR Chemical Shifts for this compound
| Type | Nucleus | Chemical Shift (δ) in ppm | Multiplicity / Coupling Constant (J) | Atom Assignment |
|---|---|---|---|---|
| ¹H NMR | Proton | 7.43 – 7.34 | m | Phenyl-H |
| 7.29 | ddd, J = 14.4, 6.7, 4.9 Hz | Phenyl-H | ||
| 6.98 | t, J = 4.5 Hz | Methoxyphenyl-H | ||
| 6.87 – 6.80 | m | Methoxyphenyl-H | ||
| 5.83 | s | CH-OH | ||
| 3.81 | s | OCH₃ | ||
| ¹³C NMR | Carbon | 159.0 | C-OCH₃ (Methoxyphenyl) | |
| 144.0 | C-ipso (Phenyl) | |||
| 136.1 | C-ipso (Methoxyphenyl) | |||
| 128.4 | Phenyl-C | |||
| 127.9 | Phenyl-C | |||
| 127.4 | Phenyl-C | |||
| 126.4 | Methoxyphenyl-C | |||
| 113.9 | Methoxyphenyl-C | |||
| 75.8 | CH-OH | |||
| 55.3 | OCH₃ |
Data sourced from reference rsc.org.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra. mdpi.com This method predicts the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π-π* or n-π* transitions within the aromatic rings and other chromophores of the molecule. mdpi.comroyalsocietypublishing.org
Noncovalent interactions (NCIs) play a crucial role in determining the supramolecular architecture and packing of molecules in the crystalline state. Computational methods are essential for quantifying these weak interactions.
Hirshfeld Surface Analysis: This method allows for the visualization and quantification of intermolecular contacts in a crystal. rsc.org It maps regions of different types of interactions and provides a "fingerprint" plot that summarizes the relative contributions of various contacts, such as H···H, C···H, and O···H. rsc.orgacs.org
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions, such as hyperconjugative interactions and hydrogen bonding. acs.orgacs.org It examines the delocalization of electron density from filled Lewis-type orbitals to empty non-Lewis orbitals.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the electron density topology to characterize bond paths and define the nature of chemical bonds and noncovalent interactions. rsc.orgacs.org It can be used to explain the strength of these interactions based on the properties at the bond critical points. rsc.org
Molecular Electrostatic Potential (MEPS): MEPS calculations help in identifying the electron-rich and electron-poor regions of a molecule, which are susceptible to electrophilic and nucleophilic attack, respectively. This is useful for predicting the sites of intermolecular interactions, particularly hydrogen bonding. rsc.org
DFT calculations are a powerful tool for predicting the outcome of chemical reactions where multiple isomers can be formed.
By calculating the energies of transition states and intermediates for different reaction pathways, the most likely product can be identified. scielo.br For reactions involving this compound, such as electrophilic aromatic substitution, DFT can predict whether the reaction will occur on the phenyl ring or the methoxy-substituted phenyl ring, and at which position (ortho, meta, or para) relative to the existing substituents.
The regioselectivity is often governed by factors like electrostatic interactions between reactants, the stability of intermediates (e.g., carbocations), and the activation energy barriers. acs.orgnih.gov For instance, in Diels-Alder reactions, regioselectivity can be controlled by the electrostatic interactions between the substituents of the diene and dienophile. acs.org Similarly, for other reactions, comparing the activation energies for different potential reaction sites allows for a prediction of the major regioisomer. scielo.brresearchgate.net
Equations developed by Lippert-Mataga, Bakhshiev, and Kawski-Chamma-Viallet relate the Stokes shift (the difference between the absorption and emission maxima) to the change in dipole moment between the ground and excited states. researchgate.netscispace.com For many organic molecules, including those with structures similar to this compound, the excited-state dipole moment is found to be higher than the ground-state dipole moment. aarhat.comresearchgate.net This indicates that the molecule becomes more polar upon electronic excitation, a consequence of significant charge redistribution. researchgate.netasianpubs.org
Molecular Dynamics Simulations
While quantum chemical calculations typically focus on static, single-molecule properties, molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of conformational changes, solvent effects, and intermolecular interactions in a more dynamic context. researchgate.netresearchgate.net
For this compound, MD simulations could be used to:
Explore the conformational space and the flexibility of the molecule in different solvent environments.
Study the stability of potential intermolecular hydrogen bonding networks.
Simulate the interaction of the molecule with biological macromolecules, such as proteins or enzymes, which is relevant in the context of drug design. researchgate.net
Atom Centered Density Matrix Propagation (ADMP) for Dynamic Behavior
Atom Centered Density Matrix Propagation (ADMP) is a form of ab initio molecular dynamics (MD) that serves as an extended Lagrangian molecular dynamics method. researchgate.netiu.edu It utilizes atom-centered Gaussian basis functions and propagates the one-particle electronic density matrix through time. researchgate.netiu.edu This approach is particularly well-suited for describing the dynamics of chemical systems where atom-centered basis sets are more natural than plane waves. iu.edu
ADMP calculations can be employed to study the dynamic stability of molecular geometries. For instance, the stability of geometries optimized through Density Functional Theory (DFT) can be evaluated using the ADMP molecular dynamic approach, confirming that the optimized structure corresponds to a global minimum. researchgate.netresearchgate.net The method allows for the simulation of molecular trajectories in both the gas phase and in the presence of a solvent, which can be modeled implicitly. nih.gov Such simulations demonstrate stability and convergence qualities comparable to gas-phase calculations, making ADMP a valuable tool for understanding how a molecule's environment influences its dynamic behavior. nih.gov
Direct molecular dynamics trajectory calculations using ADMP can be used to understand the dynamics of chemical reactions at the atomic level. soton.ac.uk Although no specific ADMP studies have been published for this compound, this technique could be applied to explore its conformational dynamics, vibrational properties, and the stability of its structure over time in various environments.
Table 1: Key Features of the ADMP Method
| Feature | Description |
|---|---|
| Methodology | An extended Lagrangian molecular dynamics method based on the propagation of the one-particle density matrix. researchgate.netiu.edu |
| Basis Sets | Employs atom-centered Gaussian basis functions. iu.edu |
| Applications | Used to evaluate the stability of optimized geometries, study reaction dynamics, and simulate molecular trajectories. researchgate.netnih.govsoton.ac.uk |
| Environments | Capable of performing simulations in the gas phase or with implicit solvation models. nih.gov |
| Key Insight | Provides an understanding of the dynamic behavior and stability of molecules over time. soton.ac.uk |
In Silico Modeling for Structure-Activity Relationship (SAR) Studies (of derivatives)
In silico modeling encompasses a range of computational techniques used to investigate and predict the biological activity of molecules. For derivatives of this compound, these methods are instrumental in establishing structure-activity relationships (SAR), which link a molecule's chemical structure to its biological function. Key approaches include molecular docking to simulate binding interactions with biological targets and Quantitative Structure-Activity Relationship (QSAR) modeling to statistically predict activity.
Molecular Docking Investigations with Biological Targets (e.g., enzymes, viral proteins)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand how small molecules, such as derivatives of this compound, interact with biological targets like proteins and enzymes.
A notable study investigated a series of 3-arylquinoxaline derivatives as potential inhibitors of the dengue virus (DENV). nih.gov Among the synthesized compounds, 3-(4-methoxyphenyl)quinoxalin-2-ylmethanol (a derivative of the parent compound) was found to significantly inhibit DENV RNA expression. nih.gov To elucidate the mechanism, molecular docking studies were performed against cyclooxygenase-2 (COX-2), an enzyme whose expression is induced by DENV. The docking results showed that the compound fits into the active site of COX-2 with a calculated lowest binding energy of -9.10 kcal/mol. nih.gov The stability of this interaction was attributed to hydrophobic interactions with several key amino acid residues: Arg29, Glu31, Tyr116, Leu138, Pro139, Lys454, Arg455, and Gln529. nih.gov
Other docking studies on related structures have provided further SAR insights. For example, derivatives of monastrol (B14932) containing a 3-methoxyphenyl (B12655295) group have been docked into the active site of the kinesin-5 protein (Eg5), a target for anticancer drugs. mui.ac.ir Similarly, derivatives of 3-(4-methoxyphenyl)-5-substituted phenyl-2-pyrazoline-1-carbothioamide were docked into the active site of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, revealing interactions with residues such as Thr 766, Gln 767, and Met 769. researchgate.net
Table 2: Molecular Docking Studies of this compound Derivatives and Related Compounds
| Derivative/Related Compound | Biological Target | Key Findings/Interacting Residues |
|---|---|---|
| 3-(4-methoxyphenyl)quinoxalin-2-ylmethanol | Cyclooxygenase-2 (COX-2) | Binding Energy: -9.10 kcal/mol. Interacts with Arg29, Glu31, Tyr116, Leu138, Pro139, Lys454, Arg455, Gln529. nih.gov |
| 3-(4-methoxyphenyl)-5-substituted phenyl-2-pyrazoline-1-carbothioamide | EGFR Tyrosine Kinase | Interacts with Thr 766, Gln 767, Thr 830, Cys 575, Ala 719, Met 769. researchgate.net |
| 4-(3-hydroxyphenyl) and 4-(3-methoxyphenyl) derivatives of Monastrol | Kinesin-5 protein (Eg5) | Docking studies performed to analyze structure-activity relationships. mui.ac.ir |
| (4-Hydroxy-3-methoxyphenyl)-(4-phenylpiperazin-1-yl)methanone | Tyrosinase | Benzyl (B1604629) substituent performs important interactions within the enzyme active site. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. japsonline.com The fundamental principle is that variations in the structural or physicochemical properties of a molecule are correlated with changes in its biological activity. japsonline.com
The development of a QSAR model typically involves several steps. First, the three-dimensional structures of a set of molecules with known activities are generated and optimized. semanticscholar.org Then, a wide range of molecular descriptors—numerical values that characterize properties like size, shape, lipophilicity, and electronic features—are calculated for each molecule. japsonline.comsemanticscholar.org Using statistical techniques like Multiple Linear Regression (MLR), a model is built that links a selection of these descriptors to the observed biological activity. semanticscholar.org
The quality and predictive power of a QSAR model are assessed using various statistical metrics. nih.govresearchgate.net The coefficient of determination (R²) indicates how well the model fits the training data, while the leave-one-out cross-validated correlation coefficient (Q² or r²(CV)) measures its internal predictivity. nih.govresearchgate.net The model's ability to predict the activity of new, untested compounds is evaluated using an external test set, measured by the predictive correlation coefficient (r² prediction). researchgate.net Advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can also be used to analyze the relationship between 3D structural features and activity. acs.org
While no specific QSAR models for derivatives of this compound have been reported, this methodology could be applied to a series of its analogs. By developing a statistically significant and predictive QSAR model, researchers could forecast the biological activity of newly designed derivatives and prioritize the synthesis of the most promising candidates for various therapeutic targets.
Table 3: Common Statistical Parameters for QSAR Model Validation
| Parameter | Description |
|---|---|
| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training set data. Values closer to 1.0 indicate a better fit. researchgate.net |
| Q² (Cross-Validated R²) | Assesses the internal predictive ability of the model, typically calculated using leave-one-out (LOO) cross-validation. japsonline.comnih.gov |
| r² prediction (External Validation) | Evaluates the model's ability to predict the activity of an external set of compounds not used in model development. researchgate.net |
| RMSE (Root Mean Square Error) | Represents the standard deviation of the residuals (prediction errors), indicating the accuracy of the predictions. japsonline.com |
Derivatives and Advanced Applications of 3 Methoxyphenyl Phenyl Methanol in Chemical Science
Synthesis and Functionalization of Derivatives
The reactivity of the hydroxyl group and the potential for electrophilic substitution on the aromatic rings make (3-Methoxyphenyl)(phenyl)methanol a valuable starting material for chemical synthesis. Researchers have successfully modified its structure to introduce new functional groups, thereby creating derivatives with enhanced or entirely new chemical properties.
Introduction of Halogen Substituents and Their Effects
The strategic introduction of halogen atoms into the this compound framework can significantly alter its electronic properties, stability, and intermolecular interactions. Halogenation can enhance the potential of the molecule for various applications by modifying its reactivity and biological interactions.
General methods for the halogenation of organic compounds, such as decarboxylative halogenation, provide pathways to aryl halides that might be otherwise difficult to obtain. tandfonline.com These methods can be conceptually applied to precursors of this compound to generate halogenated analogs. The choice of halogen and its position on the aromatic ring are critical factors that determine the resulting physicochemical properties of the derivative.
Table 1: Examples of Halogenated Derivatives
| Compound Name | Halogen(s) | Key Synthetic Feature | Reference |
| (R)-(1S)-(2,2-Dichloro-1-methylcyclopropyl)(phenyl)methanol | Chlorine | Addition to a dichlorocyclopropyl ketone | uobaghdad.edu.iq |
| (2-Fluoro-3-methoxyphenyl)(phenyl)methanol | Fluorine | Introduction of fluorine on the phenyl ring | mdpi.com |
Synthesis of Quinoxaline (B1680401) Derivatives for Chemical Library Development
Quinoxaline scaffolds are prominent in medicinal chemistry, and derivatives incorporating the (3-methoxyphenyl)phenyl motif are of significant interest for building chemical libraries. These libraries are valuable tools for screening and identifying new biologically active compounds.
A key strategy involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. While this compound itself is not a direct precursor, its structural elements can be incorporated into the final quinoxaline derivative. For example, urea (B33335) derivatives such as 1-(4-((3-Chloroquinoxalin-2-yl)amino)phenyl)-3-(3-methoxyphenyl) urea have been synthesized. iucr.org This synthesis involves reacting an intermediate with m-methoxyphenyl isocyanate, thereby attaching the desired methoxyphenyl group to the quinoxaline core. iucr.org
The development of efficient and environmentally friendly synthesis methods is crucial for library generation. Green procedures for preparing quinoxaline derivatives using Brønsted acidic ionic liquids as catalysts have been described, offering high yields and short reaction times. nih.gov Such methods can be adapted for the synthesis of quinoxalines bearing the (3-methoxyphenyl)phenyl moiety. The synthesis of related triazolo[4,3-a]quinoxaline derivatives, such as 1-(2-hydroxy-3-methoxyphenyl)-4-methyl-(1,2,4)triazolo[4,3-a]quinoxaline, further illustrates the versatility of this compound class in creating diverse molecular architectures. researchgate.net
Table 2: Quinoxaline Synthesis Approaches
| Method | Key Reagents | Product Type | Advantages | Reference |
| Urea Formation | m-methoxyphenyl isocyanate | Urea-linked quinoxaline | Introduces methoxyphenyl group in a final step | iucr.org |
| Ionic Liquid Catalysis | Aryl 1,2-diamine, 1,2-dicarbonyl compound | Substituted quinoxalines | Green, efficient, high yield | nih.gov |
| Triazoloquinoxaline Synthesis | 2-hydrazino-substituted quinoxaline | Fused heterocyclic system | Access to complex scaffolds | researchgate.net |
Preparation of Functionally Substituted Hetarylcarbamates
Functionally substituted hetarylcarbamates are another class of compounds that can be accessed from precursors containing the methoxyphenyl group. These compounds are of interest due to their potential applications in various fields of chemistry.
A notable synthetic route involves the three-component condensation of methyl {4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl}carbamate with other reagents. wayne.edunsmsi.ir For example, its reaction with ninhydrin (B49086) and L-proline in a methanol-water mixture yields a complex spiro-fused pyrrolizine derivative. wayne.edunsmsi.ir Similarly, reacting the same carbamate (B1207046) with isatin (B1672199) and benzylamine (B48309) in methanol (B129727) produces a spiro[indole-pyrrolidine] derivative. wayne.edunsmsi.ir These multicomponent reactions allow for the rapid construction of complex molecular frameworks from relatively simple starting materials, showcasing a powerful strategy for generating structural diversity. Although the starting material is a chalcone (B49325) derivative rather than this compound directly, these syntheses highlight how the methoxyphenyl moiety can be a key component in building complex heterocyclic systems. wayne.edunsmsi.irresearchgate.net
Synthesis of Oxadiazole Derivatives via Green Synthetic Approaches
The 1,3,4-oxadiazole (B1194373) ring is a privileged structure in medicinal chemistry. Green synthetic methods, such as microwave irradiation and the use of environmentally benign solvents, are increasingly employed for the synthesis of oxadiazole derivatives to improve efficiency and reduce waste. ijese.orgbendola.comrsc.org
The synthesis of 1,3,4-oxadiazoles often involves the cyclization of hydrazide derivatives. For instance, substituted aromatic acids, including those with a methoxy-phenyl group, can be converted to their corresponding hydrazides. These hydrazides then undergo cyclodehydration with another carboxylic acid or its derivative in the presence of a reagent like phosphorus oxychloride to form the oxadiazole ring. A specific example is the synthesis of 1-(4-methoxy-phenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-one.
Green approaches focus on replacing hazardous reagents and harsh conditions. A one-step synthesis of oxadiazole derivatives has been developed using water as a solvent, where N-hydroxybenzamidine reacts with a carbonylation reagent under basic conditions. This method simplifies the reaction process and improves the environmental profile of the synthesis. Microwave-assisted synthesis has also been shown to be an effective tool, reducing reaction times and often increasing yields for the preparation of various oxadiazole derivatives. ijese.org
Derivatization to Benzothiazine Analogues
Benzothiazine and its derivatives are an important class of sulfur- and nitrogen-containing heterocyclic compounds. The (3-methoxyphenyl)phenyl-methanol scaffold can be incorporated into these structures.
A direct synthetic route has been reported for the synthesis of 3-(methoxy-phenyl-methyl)-1-methyl-1H-benzo[c]thiazine 2,2-dioxides. This reaction involves treating N-methyl-N-(2-vinylphenyl)methanesulfonamide derivatives with a substituted benzaldehyde, such as 3-methoxybenzaldehyde (B106831), in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and methanol. This method provides good yields of the desired benzothiazine dioxides. The synthesis of 3-phenyl-1,4-benzothiazine analogues has also been explored as these compounds are recognized for their biological activities. These syntheses typically involve the condensation reaction between a 2-aminothiophenol (B119425) and a substituted α-bromoacetophenone, demonstrating a versatile method for creating a library of benzothiazine derivatives.
Metal Complexation Chemistry with Derived Ligands
Ligands derived from structures related to this compound are capable of coordinating with various metal ions, leading to the formation of metal complexes with interesting structural and chemical properties. While the direct use of this compound as a ligand is not extensively documented, its functional groups (hydroxyl, methoxy) and aromatic rings are features found in many effective ligands.
For example, Schiff base ligands derived from methoxy-substituted benzophenones or salicylaldehydes have been used to synthesize complexes with transition metals like Zn(II), Ni(II), Co(II), Cu(II), and Mn(II). wayne.eduijese.org In one study, a Schiff base from 2-hydroxy-4-methoxybenzophenone and aniline (B41778) was used to create mixed ligand complexes, which were characterized for their structure and potential applications. Another study reported the synthesis of zinc(II) complexes with bidentate Schiff base ligands containing methoxyphenyl groups, where the zinc ion is tetrahedrally coordinated by two phenolate (B1203915) oxygen and two imine nitrogen atoms. wayne.edu
Furthermore, ligands containing a 3-methoxyphenyl (B12655295) group, such as (N-(3-methoxyphenyl)-2-[(2E)-3-phenylprop-2-enoyl]hydrazinecarboxamide, have been synthesized and complexed with various 3d metal ions. ijese.org These studies show that the ligand coordinates in a bidentate manner. ijese.org The field of organometallic chemistry also utilizes methoxyphenyl-containing ligands for various catalytic applications, such as in complexes with palladium and other platinum-group metals. These examples demonstrate the potential of incorporating the (3-methoxyphenyl)phenyl structural unit into more complex ligand systems for the development of new metal complexes.
Formation of α-Arylnaphthalenes via Benzannulation Reactions
The transformation of diarylcarbinol scaffolds into more complex polycyclic aromatic systems represents a significant area of synthetic chemistry. Specifically, derivatives of this compound serve as precursors in benzannulation reactions to form uniquely substituted α-arylnaphthalenes. A key strategy involves the use of (Aryl¹)(Aryl²)(2,2-dichlorocyclopropyl)methanols (AACM-II) as starting materials. nih.govacs.org
In this context, the specific derivative (R)-(1S)-(2,2-Dichloro-1-methylcyclopropyl)(phenyl)methanol has been synthesized and its reactivity studied. nih.govacs.org The position of the methoxy (B1213986) group on the phenyl ring is crucial in directing the outcome of the benzannulation. It has been demonstrated that when the substituent is in the meta position, as in this case, the reaction proceeds through a conventional benzannulation pathway. This is in contrast to derivatives where the substituent is in the ortho or para position, which can lead to ipso-type benzannulation. The conventional reaction of the meta-substituted precursor ultimately yields 4-chloro-7-substituted 1-arylnaphthalene structures. nih.govacs.org This regiocontrolled strategy provides a reliable method for constructing elaborate α-arylnaphthalenes, which are valuable core structures in pharmaceuticals and functional materials. acs.orgnih.gov
Role as Key Chemical Intermediates
This compound and related diarylmethanols are recognized as versatile and fundamental building blocks in organic synthesis. mdpi.comcymitquimica.com Their structure, featuring two aryl groups attached to a stereogenic carbon center, allows for extensive functionalization and elaboration. They serve as important precursors for the synthesis of a wide array of more complex molecules and pharmaceutically active compounds. mdpi.comchem960.com The benzylic alcohol functionality is a key reactive site, enabling transformations such as oxidation to the corresponding benzophenone, or conversion into ethers and esters, thereby providing access to diverse molecular architectures. chem960.com
The carbon atom bearing the hydroxyl group in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. This inherent chirality makes it a valuable intermediate in the field of asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. chem960.com The asymmetric synthesis of unsymmetrical diarylmethanols, often achieved through the catalytic hydrogenation of prochiral benzophenones using chiral catalysts, is a well-established method. acs.org The resulting enantiomerically enriched or pure diarylmethanols, including the this compound scaffold, are crucial precursors for chiral ligands, auxiliaries, and complex, stereochemically defined target molecules. chem960.comrsc.org The ability to selectively synthesize one enantiomer over the other is critical in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities.
The utility of this compound extends beyond pharmaceuticals into the realm of materials science. Its derivatives have been explored as precursors for advanced materials, including polymers and coatings. chem960.comchem960.com As established in section 6.1.7, this compound derivatives can be converted into highly substituted α-arylnaphthalenes. nih.govacs.org These naphthalene-based structures are known to be important components in the development of functionalized materials due to their unique electronic and photophysical properties. acs.orgnih.gov Therefore, this compound serves as a key starting material for creating these advanced material scaffolds. The presence of the methoxy group can also influence the properties of resulting materials, such as enhancing solubility or conferring UV stability.
Structure-Activity Relationship (SAR) Studies of Derivatives (excluding clinical data)
The this compound core structure and its close analogs have been incorporated into various molecular frameworks to probe their biological activities. Structure-activity relationship (SAR) studies, which correlate specific structural features with observed effects, have provided valuable insights for designing new therapeutic agents.
Anti-Dengue Virus Activity
A notable application of this scaffold is in the development of inhibitors against the dengue virus (DENV). In a study focused on novel 3-arylquinoxaline derivatives, researchers evaluated their potential as DENV replication inhibitors. nih.govnih.gov The results demonstrated that the presence and position of a methoxy group on the phenyl ring had a profound impact on antiviral potency.
The derivative, 3-(4-methoxyphenyl)quinoxalin-2-ylmethanol, was identified as the most potent compound in the series, significantly inhibiting DENV RNA expression with an EC₅₀ value of 1.29 µM. nih.gov The SAR analysis revealed that an electron-donating methoxy group at this position strongly enhanced antiviral activity compared to the unsubstituted analog or derivatives with electron-withdrawing groups. nih.gov Further substitutions on the quinoxaline ring or the phenyl ring tended to decrease the activity, suggesting that an optimal electronic and steric environment is crucial for potent inhibition. nih.gov The inhibitory effect was linked to the suppression of DENV-induced cyclooxygenase-2 (COX-2) expression. nih.govnih.gov
| Compound | Structure | % Inhibition at 10 µM |
|---|---|---|
| 15b | R¹=H, R²=H, R³=H | 32% |
| 17b | R¹=F, R²=H, R³=H | 22% |
| 19a | R¹=MeO, R²=H, R³=H | 82% |
| 19b | R¹=MeO, R²=H, R³=MeO | 47% |
| 20a | R¹=MeO, R²=Cl, R³=H | 54% |
Antimicrobial and Antifungal Activity
Derivatives incorporating the methoxyphenyl moiety have also demonstrated significant antimicrobial and antifungal properties. In studies involving new 1,3,4-oxadiazole derivatives, the inclusion of a methoxyphenyl group was linked to potent antibacterial activity. One such derivative showed the best performance against Acinetobacter baumannii, a challenging multidrug-resistant pathogen. modares.ac.ir Another study on 1,3,4-oxadiazole derivatives found that a compound containing a methoxyphenyl group exhibited the most potent activity against Enterococcus faecalis strains. researchgate.net These findings highlight that the methoxyphenyl group can be a key pharmacophore for enhancing the antibacterial efficacy of certain heterocyclic scaffolds.
| Compound Class | Target Organism | Key Finding | Reference |
| 1,3,4-Oxadiazole Derivative | Acinetobacter baumannii | The derivative with a methoxyphenyl group (4i) showed the highest antibacterial activity. | modares.ac.ir |
| 1,3,4-Oxadiazole Derivative | Enterococcus faecalis | The derivative with a methoxyphenyl group (4g) showed the greatest effect. | researchgate.net |
These in vitro studies underscore the importance of the methoxyphenyl group in modulating biological activity and provide a rational basis for the design of new derivatives with enhanced potency against viral and bacterial pathogens.
Investigation of Cellular and Molecular Mechanisms of Action (in vitro studies of derivatives)
The structural framework of this compound has served as a versatile scaffold for the generation of derivatives with diverse biological activities. In vitro studies have been instrumental in elucidating the cellular and molecular mechanisms through which these compounds exert their effects. A significant body of research has focused on their role as antimitotic agents, revealing that their mechanism of action often involves the disruption of microtubule dynamics.
One prominent derivative, (5-Methoxy-1H-2-indolyl)-(3-methoxyphenyl)methanone, has been identified as a potent inhibitor of tubulin polymerization. acs.org The inhibition of tubulin assembly disrupts the formation of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. This interference leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis in cancer cells. acs.orgpsu.edu Similarly, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a structurally related compound, was confirmed to bind to the colchicine (B1669291) site on tubulin, thereby inhibiting microtubule assembly. psu.edu This mechanism is a hallmark of several established anticancer drugs. psu.edu The antiproliferative activity of these 2-aroylindole derivatives was found to correlate directly with their ability to inhibit tubulin polymerization in vitro. acs.org
Beyond cancer, derivatives have been investigated for other therapeutic applications. For instance, certain 3-arylquinoxaline derivatives of this compound have shown potential as antiviral agents. The compound 3-(4-methoxyphenyl)quinoxalin-2-ylmethanol was found to inhibit Dengue virus (DENV) replication. nih.gov Further investigation into its mechanism revealed that its antiviral effect is mediated through the suppression of DENV-induced cyclooxygenase-2 (COX-2) expression. nih.gov
Other derivatives have been found to target cellular energy metabolism. A class of compounds featuring a specific N1-linked triazole moiety connected to a methoxyphenyl group was identified as inhibitors of mitochondrial respiratory complex I. elifesciences.org This complex is a crucial component of the electron transport chain, and its inhibition disrupts cellular respiration and ATP production. Studies using mitochondrial membranes confirmed that these derivatives cause a dose-dependent decrease in the rate of NADH oxidation, a key function of complex I, without affecting complex II. elifesciences.org This specific targeting of complex I highlights a distinct mechanism of action that can be exploited for therapeutic development. elifesciences.org
The table below summarizes the investigated mechanisms of action for various derivatives.
| Derivative Class | Molecular Mechanism | Cellular Effect | Target Disease/Application |
| 2-Aroylindoles | Inhibition of tubulin polymerization; Binds to colchicine site acs.orgpsu.edu | G2/M cell cycle arrest; Apoptosis acs.orgpsu.edu | Cancer acs.orgpsu.edu |
| 3-Arylquinoxalines | Suppression of cyclooxygenase-2 (COX-2) expression nih.gov | Inhibition of viral replication nih.gov | Dengue Virus Infection nih.gov |
| N1-linked Triazoles | Inhibition of mitochondrial respiratory complex I elifesciences.org | Disruption of cellular respiration and ATP production elifesciences.org | Cancer elifesciences.org |
Development of Novel Inhibitors for Specific Biological Targets
Building on the mechanistic insights, researchers have systematically developed derivatives of this compound as potent and selective inhibitors for specific biological targets implicated in various diseases.
Anticancer Agents Targeting Tubulin
The ability of methoxyphenyl-containing compounds to interfere with microtubule function has made tubulin a prime target for inhibitor development. A series of 2-aroylindoles, including the (3-methoxyphenyl) derivative 3 , displayed high cytotoxicity against several human cancer cell lines, with IC₅₀ values in the nanomolar range. acs.org Another related compound, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, also showed potent cytotoxicity across different tumor cell lines. psu.edu
Table 1: In Vitro Cytotoxicity of Tubulin-Inhibiting Derivatives
| Compound | Cell Line | IC₅₀ (nM) | Reference |
|---|---|---|---|
| (5-Methoxy-1H-2-indolyl)-(3-methoxyphenyl)methanone (3) | HeLa/KB (cervical) | 20 - 75 | acs.org |
| SK-OV-3 (ovarian) | 20 - 75 | ||
| U373 (astrocytoma) | 20 - 75 | ||
| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | HL-60 (leukemia) | ~40 | psu.edu |
| 786-0 (kidney) | ~240 |
Inhibitors of Malate (B86768) Dehydrogenase (MDH)
Derivatives have also been designed to target metabolic enzymes crucial for tumor survival. N-(3-Methoxyphenyl)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamide (5a ) was developed as an inhibitor of malate dehydrogenase 1 and 2 (MDH1 and MDH2), enzymes that play a key role in the tumor microenvironment. mdpi.com Compound 5a , featuring an electron-donating methoxy group at the meta-position of the phenyl ring, showed moderate inhibitory activity against MDH2. mdpi.com This research demonstrates the potential to develop metabolic inhibitors by modifying the (3-Methoxyphenyl) scaffold. mdpi.com
Table 2: Inhibitory Activity of MDH Inhibitor 5a
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| N-(3-Methoxyphenyl)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamide (5a) | MDH1 | 6.18 ± 0.74 | mdpi.com |
| MDH2 | 1.5 ± 0.01 |
Antiviral Agents Targeting Dengue Virus
In the field of antiviral drug discovery, the quinoxaline derivative 3-(4-methoxyphenyl)quinoxalin-2-ylmethanol (19a ) emerged as a significant inhibitor of Dengue virus (DENV) replication. nih.gov It was found to be more potent than the reference drug ribavirin (B1680618) in cell-based assays. nih.gov This compound represents a promising lead for the development of novel anti-DENV therapeutics. nih.gov
Table 3: Anti-Dengue Virus Activity of Quinoxaline Derivative 19a
| Compound | Assay | EC₅₀ (µM) | Reference |
|---|---|---|---|
| 3-(4-Methoxyphenyl)quinoxalin-2-ylmethanol (19a) | DENV-2 RNA expression in Huh-7-DV-Fluc cells | 1.29 ± 0.74 | nih.gov |
Kinase Inhibitors
The (3-Methoxyphenyl) motif has been incorporated into the design of kinase inhibitors. A series of sulfur-containing tetracyclic compounds were evaluated for their ability to inhibit protein kinases. rsc.org A derivative featuring a 5-methoxy substitution (4e ) proved to be a potent inhibitor of DYRK1A, a kinase implicated in several diseases including cancer and Alzheimer's disease. rsc.org
Table 4: Inhibitory Activity of Kinase Inhibitor 4e
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 5-methoxy tetracycle (4e) | DYRK1A | 52 | rsc.org |
Future Directions and Emerging Research Areas
Innovations in Environmentally Sustainable Synthetic Methodologies
The development of green and sustainable synthetic routes is a paramount goal in modern organic chemistry. For diarylmethanols like (3-Methoxyphenyl)(phenyl)methanol, research is moving away from traditional methods that often require harsh conditions and stoichiometric reagents. A significant area of innovation is the development of chemoenzymatic cascade reactions. These processes combine the efficiency of metal catalysis with the high selectivity of enzymatic reactions, often in environmentally benign aqueous media. nih.govacs.org
One such innovative approach involves a chemoenzymatic cascade for the enantioselective synthesis of chiral diarylmethanols. This system utilizes a resin-immobilized palladium acetate (B1210297) catalyst for a Suzuki cross-coupling reaction, followed by an asymmetric bioreduction of the resulting diaryl ketone using a co-immobilized alcohol dehydrogenase and glucose dehydrogenase. nih.govacs.org This method not only produces high yields (83–90%) and excellent enantioselectivities (87–98% ee) but also allows for the easy recovery and reuse of the catalysts, aligning with green chemistry principles. nih.govacs.org
Furthering the green agenda, protocols are being developed that use water as the reaction solvent, minimizing the reliance on volatile organic compounds. For instance, the arylation of aldehydes using cyclopalladated ferrocenyl imine complexes has been successfully demonstrated in neat water, sometimes with a weak acid additive to promote the reaction. scispace.com These methods are compatible with a wide range of functional groups on both the aldehyde and the arylating agent. scispace.com The push towards sustainability also includes the development of processes that are more efficient in terms of atom economy and reduce the generation of unwanted byproducts, contributing to cleaner manufacturing processes. google.comrsc.org
Table 1: Comparison of Sustainable Synthetic Methodologies for Diarylmethanols
| Methodology | Key Features | Catalyst System | Solvent | Advantages | Reference |
|---|---|---|---|---|---|
| Chemoenzymatic Cascade | Suzuki coupling followed by asymmetric bioreduction | Resin-immobilized Palladium Acetate & Alcohol Dehydrogenase | Aqueous media | High yield and enantioselectivity, catalyst reusability, sustainable. | nih.govacs.org |
| Palladium-Catalyzed Arylation | Arylation of aldehydes with aryl boronic acids | Cyclopalladated ferrocenyl imine complex | Neat Water | Environmentally benign solvent, wide functional group tolerance. | scispace.com |
| Solvent-Free Synthesis | Benzylation of aromatic hydrocarbons from benzyl (B1604629) alcohols | Supported P₂O₅ on SiO₂ or Al₂O₃ | Solvent-free | Excellent yields at room temperature, reusability of supported reagents. | researchgate.net |
Deeper Mechanistic Elucidation using Advanced Analytical Techniques
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient transformations. The study of reactions producing this compound and its analogs is increasingly benefiting from advanced analytical techniques that provide detailed snapshots of the reaction pathways.
Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) are instrumental in monitoring reaction progress, identifying transient intermediates, and quantifying products. mdpi.com For example, in a study on the regioselective dephosphorylation of a complex quinolinone derivative, LC-MS and HPLC analyses were used to track the formation and disappearance of intermediates over time, allowing researchers to postulate a detailed reaction mechanism involving a facile and highly regioselective process in a methanol (B129727) solvent. mdpi.com
Furthermore, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) are used to characterize the precise structure of intermediates and final products, confirming the proposed mechanistic steps. nih.gov In the context of asymmetric catalysis, mechanistic speculation often points to the formation of specific transition states. For instance, in the synthesis of chiral diarylmethanols using phosphoramide (B1221513) ligands, the high enantioselectivity is believed to result from the formation of a well-defined quaternary or six-element transition state during the reaction. sioc-journal.cn These hypotheses, supported by analytical data, guide the rational design of more effective catalysts.
Computational Design and Rational Synthesis of Novel Functional Derivatives
Computational chemistry has become an indispensable tool for predicting the properties of molecules and guiding synthetic efforts. The rational design of novel functional derivatives of this compound is increasingly driven by in silico studies, which can save significant time and resources in the laboratory.
Density Functional Theory (DFT) is a powerful method used to explore the structural parameters, electronic properties, and spectroscopic signatures of new molecules before they are synthesized. acs.org For instance, DFT and time-dependent DFT (TD-DFT) calculations are employed to compare with experimental data from FT-IR and UV-vis spectroscopy, providing a deeper understanding of the molecule's behavior. acs.org Natural Bond Orbital (NBO) analysis, another computational tool, can reveal hyperconjugative interactions within a molecule, which are key to its stability and reactivity. acs.org
This computational-first approach is exemplified in the design of new extractants. Researchers have designed and synthesized a series of phosphoryl-containing podands, including derivatives of (2-(diphenylphosphoryl)methoxyphenyl)diphenylphosphine oxide, for the selective extraction of f-block elements. mdpi.com Quantum-chemical modeling was performed to predict the structures of these complex molecules, which were later confirmed by X-ray diffraction. mdpi.com This synergy between computational design and rational synthesis allows for the targeted creation of molecules with specific, pre-determined functions. twirpx.linkacs.org
Table 2: Application of Computational Techniques in the Study of Diarylmethanol Derivatives
| Computational Technique | Application | Information Gained | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Structural and electronic property prediction | Optimized geometry, frontier molecular orbitals (FMOs), reactivity descriptors. | acs.org |
| Time-Dependent DFT (TD-DFT) | Comparison with experimental spectroscopic data | Elucidation of UV-vis spectra and electronic transitions. | acs.org |
| Natural Bond Orbital (NBO) Analysis | Investigation of intramolecular interactions | Confirmation of hyperconjugative interactions, charge distribution. | acs.org |
| Quantum-Chemical Modelling | Prediction of complex structures | Structural features of multi-component molecules (e.g., extractants). | mdpi.com |
Exploration of Catalytic and Materials Science Applications
The unique structural features of this compound and its derivatives make them attractive building blocks for applications in catalysis and materials science. bohrium.com The diarylmethanol core is a key structural subunit in many important ligands used in asymmetric synthesis. scispace.comrsc.org The development of new diarylmethanols can, therefore, lead to novel catalysts with improved activity and selectivity for a variety of chemical transformations.
In materials science, there is growing interest in using diarylmethanol-based structures to create advanced materials with tailored properties. chem960.comextrica.comscirp.org These compounds can serve as monomers or key intermediates in the synthesis of polymers, organic light-emitting diodes (OLEDs), and other functional materials. schrodinger.com The ability to precisely control the substituents on the aromatic rings of the diarylmethanol allows for the fine-tuning of the electronic and photophysical properties of the resulting materials. For example, derivatives could be designed for applications in energy capture and storage or as components in advanced ceramics and alloys. schrodinger.com The versatility of the diarylmethanol scaffold provides a rich platform for the discovery of new materials with applications ranging from electronics to biochemistry. bohrium.com
Multicomponent Reactions and High-Throughput Synthesis Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all starting materials, represent a highly efficient strategy for generating molecular diversity. rug.nl These reactions are atom-economical and operationally simple, making them ideal for creating libraries of compounds for screening purposes. The synthesis of scaffolds related to this compound is beginning to leverage the power of MCRs.
For example, the Groebke-Blackburn-Bienaymé (GBB) three-component reaction has been used to synthesize a series of 2,3-di-substituted imidazo[1,2-a]pyrazin-8-amines, which are of interest in medicinal chemistry. rug.nl Similarly, tandem Knoevenagel–Michael multicomponent reactions are being developed for the one-pot synthesis of functionalized pyrazole (B372694) derivatives under mild conditions, catalyzed by simple salts like sodium acetate. academie-sciences.fr These approaches allow for the rapid assembly of complex molecular architectures from simple and readily available building blocks.
High-throughput synthesis, often coupled with MCRs, enables the rapid production and screening of large numbers of compounds. This is particularly valuable in the search for new catalysts or materials with specific properties. By systematically varying the components in an MCR, researchers can quickly explore a vast chemical space to identify lead compounds for further optimization. rug.nlresearchgate.net
Table 3: Examples of Multicomponent Reactions for Synthesizing Hetaryl Scaffolds
| Reaction Name | Components | Key Product Scaffold | Advantages | Reference |
|---|---|---|---|---|
| Groebke-Blackburn-Bienaymé (GBB) | Amidine, Aldehyde, Isocyanide | Imidazo[1,2-a]pyrazines | Single step, mild conditions, good to excellent yields. | rug.nl |
| Tandem Knoevenagel–Michael Reaction | Aryl aldehyde, 2-Pyrazolin-5-one, C-H acid (e.g., malononitrile) | 3-(5-hydroxypyrazol-4-yl)-3-arylpropionitriles | Mild conditions, high yields, uses simple catalyst (NaOAc). | academie-sciences.fr |
| Four-Component Domino Reaction | Arylglyoxal monohydrate, Aniline (B41778), Dialkyl but-2-ynedioate, Malononitrile | Polysubstituted pyrroles | Catalyst-free, highly efficient, forms complex products. | researchgate.net |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (3-Methoxyphenyl)(phenyl)methanol, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via Grignard reactions, where 3-methoxyphenylmagnesium bromide reacts with benzaldehyde. Key parameters include temperature control (0–5°C for Grignard formation) and anhydrous conditions to avoid side reactions . Alternative methods involve catalytic hydrogenation of ketone precursors (e.g., (3-Methoxyphenyl)(phenyl)ketone) using Pd/C or Raney Ni under H₂ pressure (1–3 atm). Yields vary: Grignard routes achieve 60–75%, while hydrogenation may reach 80–90% depending on catalyst loading .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR shows distinct signals: δ 7.2–7.4 ppm (aromatic protons), δ 4.8 ppm (benzylic -OH, broad), and δ 3.8 ppm (methoxy -OCH₃). ¹³C NMR confirms the methoxy carbon at δ 55–56 ppm .
- LC-MS : ESI+ mode detects [M+H]⁺ at m/z 230.1. Fragmentation patterns include loss of H₂O (m/z 212.1) .
- IR : Stretching bands at 3400 cm⁻¹ (-OH), 1250 cm⁻¹ (C-O of methoxy), and 1600 cm⁻¹ (aromatic C=C) .
Q. How can researchers safely handle this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Avoid skin contact due to potential irritation .
- Ventilation : Use fume hoods during synthesis or purification. The compound has a flashpoint >100°C, but vapor exposure risks persist .
- Waste Disposal : Neutralize acidic/basic residues before segregating organic waste. Consult institutional guidelines for halogen-free disposal .
Advanced Research Questions
Q. How do solvent polarity and catalyst choice impact enantioselective synthesis of this compound?
- Methodological Answer : Chiral resolution can be achieved via asymmetric transfer hydrogenation using Ru-(BINAP) catalysts. Polar aprotic solvents (e.g., DMF) enhance enantiomeric excess (ee) to >90%, while THF yields lower ee (70–75%). Kinetic studies suggest solvent coordination to the metal center stabilizes transition states . For scale-up, immobilized catalysts (e.g., silica-supported Rh) improve recyclability without compromising ee .
Q. What computational methods validate the conformational stability of this compound?
- Methodological Answer :
- DFT Calculations : B3LYP/6-311+G(d,p) level optimizations reveal intramolecular H-bonding between the benzylic -OH and methoxy oxygen, stabilizing the gauche conformation (ΔG = 2.1 kcal/mol) .
- MD Simulations : NVT ensembles (300 K, 1 atm) show torsional flexibility in the methoxy group, with RMSD <0.5 Å over 10 ns trajectories .
Q. How can contradictory data on the compound’s antioxidant activity be resolved?
- Methodological Answer : Discrepancies in DPPH radical scavenging assays (reported IC₅₀ values: 50–200 μM) may arise from:
- Assay Conditions : Standardize pH (7.4) and solvent (ethanol vs. DMSO affects solubility).
- Control Experiments : Test for interference from trace metals (e.g., Fe²⁺) via EDTA chelation .
- Structural Analogues : Compare with 4-methoxy derivatives to isolate electronic effects of substitution patterns .
Q. What strategies optimize the compound’s use as a chiral ligand in asymmetric catalysis?
- Methodological Answer :
- Ligand Design : Modify the methoxy group to bulkier substituents (e.g., -OCH₂CF₃) to enhance steric effects in Pd-catalyzed cross-couplings.
- Coordination Studies : UV-Vis titration with Pd(OAc)₂ shows a 1:1 binding stoichiometry (Kₐ = 1.2 × 10⁴ M⁻¹). X-ray crystallography of the Pd complex confirms κ²-O,O’ coordination .
- Catalytic Testing : In Suzuki-Miyaura reactions, ligand loading at 5 mol% achieves >95% yield and 88% ee for biaryl products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
